molecular formula C13H14N2O2 B12889269 1-(5-(Dimethylamino)-2-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 64134-44-7

1-(5-(Dimethylamino)-2-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B12889269
CAS No.: 64134-44-7
M. Wt: 230.26 g/mol
InChI Key: NDVWUSRBAGXXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Dimethylamino)-2-methylphenyl)-1H-pyrrole-2,5-dione is an organic compound with a complex structure that includes a dimethylamino group, a methylphenyl group, and a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Dimethylamino)-2-methylphenyl)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-(dimethylamino)-2-methylbenzaldehyde with pyrrole-2,5-dione under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of catalytic amounts of reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Dimethylamino)-2-methylphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

1-(5-(Dimethylamino)-2-methylphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(5-(Dimethylamino)-2-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole-2,5-dione core can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(5-(Dimethylamino)-2-methylphenyl)-1H-pyrrole-2,5-dione: shares similarities with other compounds such as:

Uniqueness

Properties

CAS No.

64134-44-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-[5-(dimethylamino)-2-methylphenyl]pyrrole-2,5-dione

InChI

InChI=1S/C13H14N2O2/c1-9-4-5-10(14(2)3)8-11(9)15-12(16)6-7-13(15)17/h4-8H,1-3H3

InChI Key

NDVWUSRBAGXXMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C)N2C(=O)C=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.